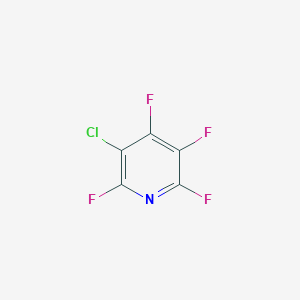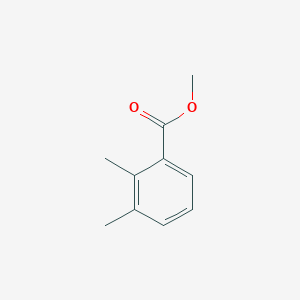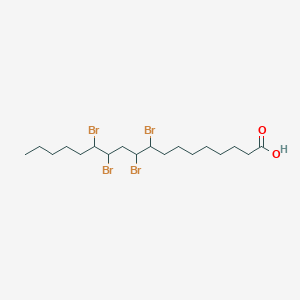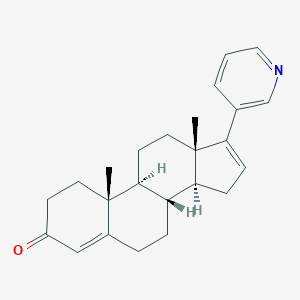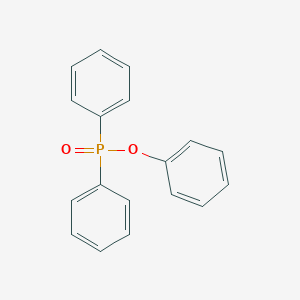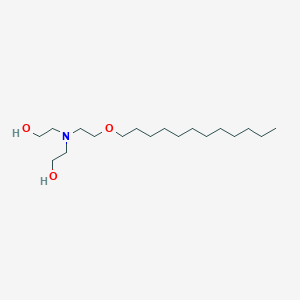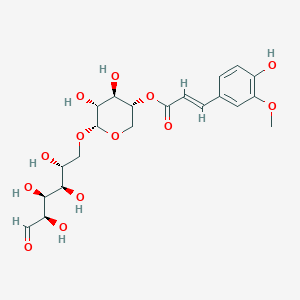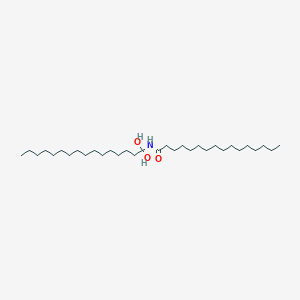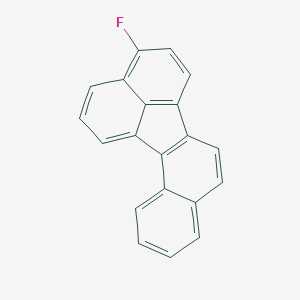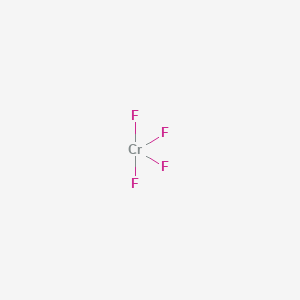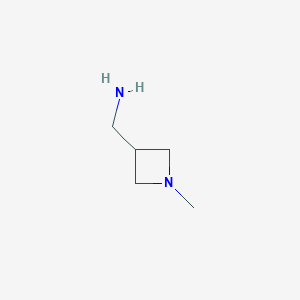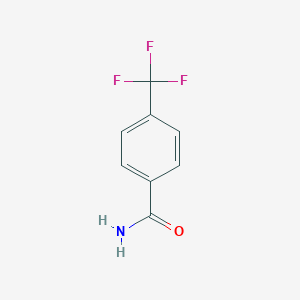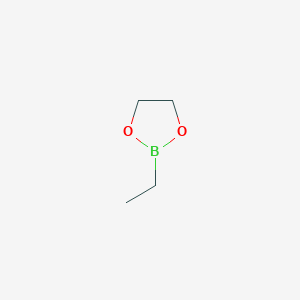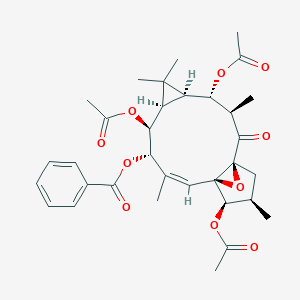
7-Benzoylingol-3,8,12-triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzoylingol-3,8,12-triacetate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a derivative of ingol, a natural product that has been found in various marine organisms. The synthesis of 7-Benzoylingol-3,8,12-triacetate involves a series of chemical reactions that result in the formation of a stable and highly reactive compound.
作用機序
The mechanism of action of 7-Benzoylingol-3,8,12-triacetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is a pathway that is frequently dysregulated in cancer cells.
生化学的および生理学的効果
7-Benzoylingol-3,8,12-triacetate has been found to have various biochemical and physiological effects, including its ability to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. This compound has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 7-Benzoylingol-3,8,12-triacetate in lab experiments is its potent cytotoxic effects against cancer cells. Additionally, this compound has a relatively simple synthesis method, which makes it easily accessible for scientific research. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 7-Benzoylingol-3,8,12-triacetate. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that are targeted by this compound. Additionally, more studies are needed to determine the efficacy of this compound in animal models and in clinical trials. Finally, research is needed to develop more effective formulations of this compound that can improve its solubility and bioavailability.
合成法
The synthesis of 7-Benzoylingol-3,8,12-triacetate involves several steps, including the protection of the hydroxyl groups, the acetylation of the protected ingol, and the debenzylation of the resulting compound. The final product is obtained through the selective acetylation of the hydroxyl groups in positions 3, 8, and 12 of the ingol molecule using acetic anhydride and a catalyst such as pyridine.
科学的研究の応用
7-Benzoylingol-3,8,12-triacetate has been found to have various applications in scientific research, including its use as a potential anticancer agent. Studies have shown that this compound has potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
特性
CAS番号 |
135467-87-7 |
|---|---|
製品名 |
7-Benzoylingol-3,8,12-triacetate |
分子式 |
C33H40O10 |
分子量 |
596.7 g/mol |
IUPAC名 |
[(1S,3R,4S,5S,7R,8S,9S,10Z,12R,13R,14R)-4,8,13-triacetyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-9-yl] benzoate |
InChI |
InChI=1S/C33H40O10/c1-16-14-33-29(41-21(6)36)17(2)15-32(33,43-33)28(37)18(3)26(39-19(4)34)23-24(31(23,7)8)27(40-20(5)35)25(16)42-30(38)22-12-10-9-11-13-22/h9-14,17-18,23-27,29H,15H2,1-8H3/b16-14-/t17-,18-,23-,24+,25+,26-,27+,29-,32-,33-/m1/s1 |
InChIキー |
LPVJWXJBZPCDLM-HUWNQDJBSA-N |
異性体SMILES |
C[C@@H]1C[C@@]23C(=O)[C@@H]([C@H]([C@H]4[C@H](C4(C)C)[C@@H]([C@H](/C(=C\[C@]2([C@@H]1OC(=O)C)O3)/C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C |
SMILES |
CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C)O3)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C |
正規SMILES |
CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C)O3)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C |
同義語 |
7-benzoyl-ingol-3,8,12-acetate 7-benzoylingol-3,8,12-triacetate 7-BOAT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



